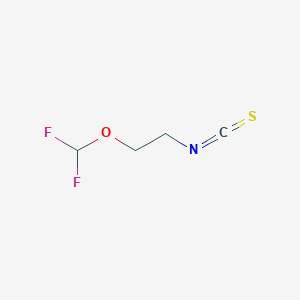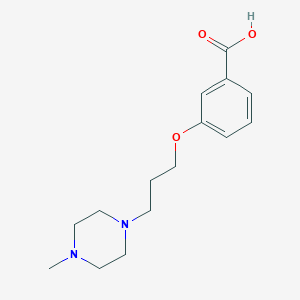![molecular formula C11H9FN2O B13715194 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features and potential biological activities, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can be achieved through various methods. One notable approach involves the use of vinyl selenones as substrates. The reaction proceeds via a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base . Another method involves the intramolecular 1,4-addition of readily available α,β-unsaturated esters, catalyzed by a range of organic and inorganic bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions can facilitate the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of novel drugs.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent non-peptidic inhibitor of caspase-3, a cysteine-dependent aspartyl protease involved in apoptosis . By inhibiting caspase-3, the compound can attenuate cell damage and provide neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: These compounds share a similar core structure and exhibit potent inhibitory activity against caspase-3.
Dihydropyrazino[2,3-b]indoles: These compounds are synthesized under mild conditions and have diverse biological activities.
Uniqueness
10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one stands out due to its fluorine substitution, which can enhance its biological activity and stability. This unique feature differentiates it from other similar compounds and contributes to its potential as a valuable research tool and therapeutic agent.
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
10-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-4H,5-6H2,(H,13,15) |
Clave InChI |
DOSGJSGTDBOPGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=CC=CC=C3C(=C2C(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)






![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)

